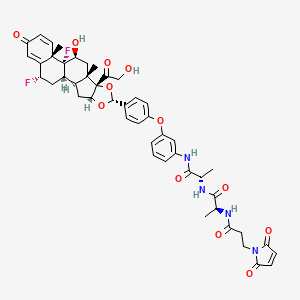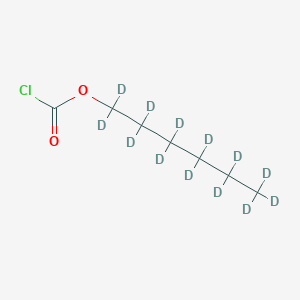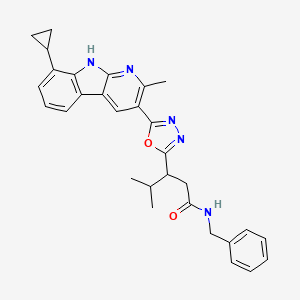
SYNTi
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
SYNTi is a PDZ domain inhibitor that specifically targets the syndecan/syntenin protein-protein interaction. It has shown potential for use in breast cancer research due to its ability to inhibit this interaction with an IC50 value of 400 nM and a ligand efficiency (LE) value of 0.24 .
Vorbereitungsmethoden
The synthetic preparation of SYNTi involves several steps. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of organic reactions involving bromination, fluorination, and amide bond formation . Industrial production methods typically involve large-scale organic synthesis techniques, ensuring high purity and yield.
Analyse Chemischer Reaktionen
SYNTi undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within this compound, potentially altering its biological activity.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups, which can be useful in modifying its properties for different applications.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
SYNTi has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study protein-protein interactions, particularly those involving the PDZ domain.
Biology: Helps in understanding the role of syndecan/syntenin interactions in cellular processes.
Medicine: Potential therapeutic agent for breast cancer due to its inhibitory effects on syndecan/syntenin interactions.
Industry: Utilized in the development of new drugs and therapeutic agents targeting protein-protein interactions
Wirkmechanismus
SYNTi exerts its effects by inhibiting the interaction between syndecan and syntenin proteins. This inhibition disrupts the PDZ domain-mediated protein-protein interaction, which is crucial for various cellular processes. The molecular targets of this compound include the PDZ domains of syndecan and syntenin, and the pathways involved are related to cell signaling and cancer progression .
Vergleich Mit ähnlichen Verbindungen
SYNTi is unique in its specific targeting of the syndecan/syntenin interaction. Similar compounds include other PDZ domain inhibitors, such as:
PDZ1i: Another PDZ domain inhibitor with different specificity and potency.
PDZ2i: Targets a different set of PDZ domain interactions.
PDZ3i: Exhibits broader inhibition of PDZ domain interactions.
Compared to these compounds, this compound has a higher specificity for the syndecan/syntenin interaction, making it particularly useful for breast cancer research .
Eigenschaften
Molekularformel |
C28H24BrFN2O5 |
|---|---|
Molekulargewicht |
567.4 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-3-[4-(5-acetyl-2-fluorophenyl)phenyl]-2-(6-bromo-3-oxo-1H-isoindol-2-yl)propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C28H24BrFN2O5/c1-15(28(36)37)31-26(34)25(32-14-20-12-21(29)8-9-22(20)27(32)35)11-17-3-5-18(6-4-17)23-13-19(16(2)33)7-10-24(23)30/h3-10,12-13,15,25H,11,14H2,1-2H3,(H,31,34)(H,36,37)/t15-,25-/m0/s1 |
InChI-Schlüssel |
OIZONSTWGHXIOF-MQNRADLISA-N |
Isomerische SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)C2=C(C=CC(=C2)C(=O)C)F)N3CC4=C(C3=O)C=CC(=C4)Br |
Kanonische SMILES |
CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)C2=C(C=CC(=C2)C(=O)C)F)N3CC4=C(C3=O)C=CC(=C4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








pyrimidine-2,4-dione](/img/structure/B12398814.png)





![(2R,4S,5R)-2-(hydroxymethyl)-2-methyl-5-[6-(methylamino)purin-9-yl]oxolane-3,4-diol](/img/structure/B12398858.png)

